Propanedioic acid, (2,2,2-trifluoroethylidene)-, diethyl ester
Overview
Description
Scientific Research Applications
Reagent in Organic Synthesis
Propanedioic acid, also known as bis(2,2,2-trifluoroethyl) malonate, is utilized as a nucleophile and an activated acyl donor in organic synthesis. It's a colorless liquid, insoluble in water but soluble in organic solvents like THF, dioxane, CH2Cl2, CHCl3, CH3CN, and others. The compound can be prepared from malonic acid and 2,2,2-trifluoroethanol, and its purity is analyzed using NMR. Due to its stability, it's significant in various synthetic processes and should be handled with precautions like avoiding skin contact and using it in a fume hood (Barragan-Montero & Clavel, 2007).
Electrochemical Fluorination
The compound has been studied in the electrochemical fluorination of glycols and esters of dicarboxylic acids. Processes involving its fluorination led to the production of difluoromalonic acid and other perfluorinated compounds, highlighting its utility in generating specialized chemicals with potential applications across various industries (Nagase, Abe, & Baba, 1968).
Lubricant Formulations
The compound is involved in synthesizing complex esters, which are evaluated for use as automotive gear lubricants. These esters, synthesized from various polyols and di-carboxylic acids, exhibit compatibility with extreme pressure additives and are readily biodegradable, indicating their applicability in eco-friendly and high-performance lubrication solutions (Nagendramma & Kaul, 2008).
Synthesis of Electron Donors
This compound is pivotal in synthesizing novel electron donors, which are characterized and utilized in propylene polymerization, enhancing the catalytic activities and properties of polypropylene. These applications underline its role in advancing materials science and polymer technology (Guo, Hu, & Chen, 2012).
Chemical Structure Analysis
Propanedioic acid is used in the preparation of functionalized N,O,O-ligands, with applications in X-ray diffraction and spectral analysis. Its involvement in forming molecular conformations that can coordinate metal atoms underscores its importance in chemical research and material sciences (Meskini et al., 2010).
Properties
IUPAC Name |
diethyl 2-(2,2,2-trifluoroethylidene)propanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3O4/c1-3-15-7(13)6(5-9(10,11)12)8(14)16-4-2/h5H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSGBTXDUFHCEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC(F)(F)F)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450535 | |
Record name | Propanedioic acid, (2,2,2-trifluoroethylidene)-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90450535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152500-10-2 | |
Record name | Propanedioic acid, (2,2,2-trifluoroethylidene)-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90450535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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